1-(Fluorosulfonyl)piperidine-3-carboxylicacid
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Overview
Description
1-(fluorosulfonyl)piperidine-3-carboxylic acid is a novel compound with unique physical and chemical properties. It has the molecular formula C6H10FNO4S and a molecular weight of 211.2
Preparation Methods
The synthesis of 1-(fluorosulfonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine with fluorosulfonyl chloride under controlled conditions to introduce the fluorosulfonyl group. The carboxylic acid group is then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-(fluorosulfonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(fluorosulfonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-(fluorosulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
1-(fluorosulfonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(chlorosulfonyl)piperidine-3-carboxylic acid: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and properties.
1-(methylsulfonyl)piperidine-3-carboxylic acid:
The uniqueness of 1-(fluorosulfonyl)piperidine-3-carboxylic acid lies in the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H10FNO4S |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-fluorosulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO4S/c7-13(11,12)8-3-1-2-5(4-8)6(9)10/h5H,1-4H2,(H,9,10) |
InChI Key |
NHVSGUVKNULCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
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